molecular formula C19H17ClFN3OS B2914459 1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one CAS No. 899731-96-5

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2914459
CAS No.: 899731-96-5
M. Wt: 389.87
InChI Key: KBAYNSGKTDYHHM-UHFFFAOYSA-N
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Description

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a fluorophenyl group

Preparation Methods

The synthesis of 1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiazole ring: This can be achieved through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the piperazine ring: The benzothiazole intermediate is then reacted with piperazine under appropriate conditions.

    Attachment of the fluorophenyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the fluorophenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds to 1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one include other benzothiazole derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:

    Benzothiazole derivatives: These compounds are known for their antimicrobial and anticancer properties.

    Piperazine-containing compounds: These are often used in the development of pharmaceuticals due to their ability to enhance drug solubility and bioavailability.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c20-15-2-1-3-16-18(15)22-19(26-16)24-10-8-23(9-11-24)17(25)12-13-4-6-14(21)7-5-13/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAYNSGKTDYHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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